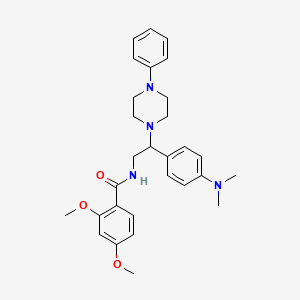
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C29H36N4O3 and its molecular weight is 488.632. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethoxybenzamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Dimethylamino group : Enhances lipophilicity and biological activity.
- Phenylpiperazine moiety : Often associated with neuropharmacological effects.
- Dimethoxybenzamide core : Contributes to the overall stability and interaction with biological targets.
Molecular Formula
- C27H32N4O2
- Molecular Weight : 428.5692 g/mol
| Property | Value |
|---|---|
| Log P (octanol-water partition coefficient) | 3.49 (iLOGP) |
| Solubility | High |
| Permeability (skin) | -6.71 cm/s |
| H-Bond Acceptors | 5 |
| H-Bond Donors | 2 |
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Receptors : The piperazine ring is known for its affinity for various neurotransmitter receptors, including serotonin and dopamine receptors.
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the central nervous system.
Antidepressant Activity
Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The presence of the dimethylamino group is believed to enhance serotonergic activity, contributing to mood elevation.
Antipsychotic Properties
The phenylpiperazine component suggests potential antipsychotic activity, as seen in related compounds that modulate dopaminergic pathways.
In Vitro Studies
Recent investigations have focused on the compound's inhibitory effects on AChE:
- IC50 Values : Compounds structurally related to this compound showed IC50 values ranging from 0.15 to 0.69 μmol/L against AChE, indicating significant potency compared to standard inhibitors like rivastigmine (IC50 = 10.54 μmol/L) .
Study on AChE Inhibition
A detailed study assessed the inhibitory effects of various derivatives on AChE activity using the Ellman method. The results highlighted that compounds with para-substituted dimethylamino groups exhibited superior selectivity and potency against AChE compared to other structural variants .
Behavioral Studies in Rodents
Behavioral assays in rodents demonstrated that administration of the compound led to significant reductions in depressive-like behaviors, as measured by forced swim tests and tail suspension tests. These findings suggest a potential role in treating mood disorders .
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3/c1-31(2)23-12-10-22(11-13-23)27(33-18-16-32(17-19-33)24-8-6-5-7-9-24)21-30-29(34)26-15-14-25(35-3)20-28(26)36-4/h5-15,20,27H,16-19,21H2,1-4H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIMRGRDAXTPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)OC)OC)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














